2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile
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Overview
Description
2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is a heterocyclic compound that contains a benzoxazole ring fused with an amino group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile typically involves the condensation of salicylaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and subsequent amination. The reaction is usually carried out in an ethanol-pyridine mixture at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Similar in structure and has shown higher antiviral activity.
Coumarin derivatives: Known for their biological activities and used in similar applications.
Lenalidomide: Contains a similar benzoxazole ring and is used in medicinal chemistry.
Uniqueness
2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3O2/c10-3-4-12-7-2-1-6(11)5-8(7)14-9(12)13/h1-2,5H,4,11H2 |
InChI Key |
HUGUGXDUZJLZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)N2CC#N |
Origin of Product |
United States |
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